4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
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Overview
Description
4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . This compound is part of the pyrazolo[1,5-a]pyrazine family, known for its diverse biological and chemical properties. It is characterized by a fused ring system that includes both pyrazole and pyrazine rings, making it a versatile scaffold in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dimethylpyrazole with a suitable carboxylating agent under controlled temperature and pH conditions . The reaction is often catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[1,5-a]pyridine: Shares the pyrazole ring but differs in the second fused ring, leading to distinct chemical properties.
Uniqueness: 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-4-12-8(6(2)10-5)3-7(11-12)9(13)14/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDFQTCSCQMWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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